molecular formula C11H14N2O5 B1666640 Agaridoxin CAS No. 58298-77-4

Agaridoxin

Cat. No.: B1666640
CAS No.: 58298-77-4
M. Wt: 254.24 g/mol
InChI Key: SGMDQKBASJSDDV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agaridoxin is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a dihydroxyanilino group, and a pentanoic acid backbone, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agaridoxin typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxyaniline and a suitable amino acid derivative.

    Coupling Reaction: The 3,4-dihydroxyaniline is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Protection and Deprotection: Protecting groups may be used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The dihydroxy groups in the compound can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aniline derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Biomarker Development: The compound can be used in the development of biomarkers for various diseases.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Agaridoxin involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyanilino group can form hydrogen bonds with active site residues, while the amino and carboxyl groups can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Agaridoxin is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

58298-77-4

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1

InChI Key

SGMDQKBASJSDDV-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O

SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Appearance

Solid powder

58298-77-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

agaridoxin
gamma-L-glutaminyl-3,4-dihydroxybenzene
N-(gamma-L-glutamyl)-3,4-dihydroxyaniline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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